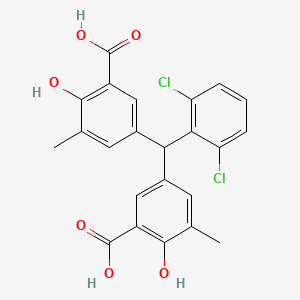
5,5'-(2,6-Dichlorobenzylidene)bis(3-methylsalicylic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(2,6-Dichlorobenzylidene)bis(3-methylsalicylic acid) is a chemical compound with the molecular formula C23H18Cl2O6 and a molecular weight of 461.29 g/mol It is known for its unique structure, which includes two 3-methylsalicylic acid moieties linked by a 2,6-dichlorobenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(2,6-Dichlorobenzylidene)bis(3-methylsalicylic acid) typically involves the condensation of 3-methylsalicylic acid with 2,6-dichlorobenzaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the presence of a catalyst like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5,5’-(2,6-Dichlorobenzylidene)bis(3-methylsalicylic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
5,5’-(2,6-Dichlorobenzylidene)bis(3-methylsalicylic acid) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or antimicrobial agent.
Mechanism of Action
The mechanism of action of 5,5’-(2,6-Dichlorobenzylidene)bis(3-methylsalicylic acid) involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. Additionally, its antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
5,5’-(2,6-Dichlorobenzylidene)bis(salicylic acid): Similar structure but lacks the methyl groups on the salicylic acid moieties.
5,5’-(2,6-Dichlorobenzylidene)bis(4-methylsalicylic acid): Similar structure but with methyl groups in different positions on the salicylic acid rings.
Uniqueness
5,5’-(2,6-Dichlorobenzylidene)bis(3-methylsalicylic acid) is unique due to the specific positioning of the methyl groups on the salicylic acid moieties, which can influence its chemical reactivity and biological activity. This distinct structure may confer unique properties that are not observed in closely related compounds.
Properties
Molecular Formula |
C23H18Cl2O6 |
|---|---|
Molecular Weight |
461.3 g/mol |
IUPAC Name |
5-[(3-carboxy-4-hydroxy-5-methylphenyl)-(2,6-dichlorophenyl)methyl]-2-hydroxy-3-methylbenzoic acid |
InChI |
InChI=1S/C23H18Cl2O6/c1-10-6-12(8-14(20(10)26)22(28)29)18(19-16(24)4-3-5-17(19)25)13-7-11(2)21(27)15(9-13)23(30)31/h3-9,18,26-27H,1-2H3,(H,28,29)(H,30,31) |
InChI Key |
WDUPGVXSKIAUCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)O)C(C2=CC(=C(C(=C2)C)O)C(=O)O)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


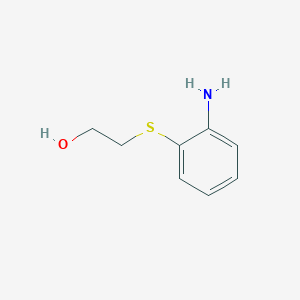
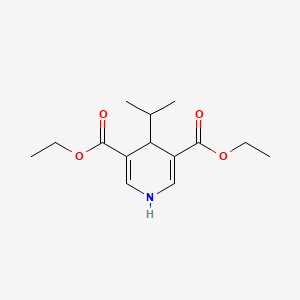
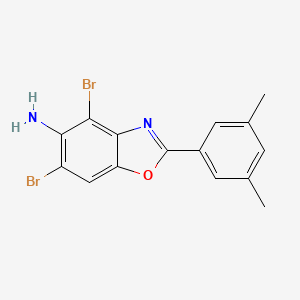
![11-Ethoxy-8-methoxy-5-(4-methylphenyl)sulfonyl-6,11-dihydrobenzo[c][1]benzazepine](/img/structure/B13808283.png)
![b-D-Glucopyranosiduronic acid,2-(9H-carbazol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl,(R)-(9ci)](/img/structure/B13808290.png)
![(1S,4S,5R)-4-ethyl-1-(2-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13808304.png)
![1,1'-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane](/img/structure/B13808313.png)
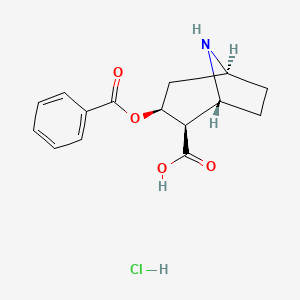
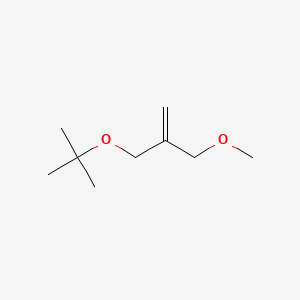


![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13808349.png)
![Acetamide, N-[3-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]phenyl]-](/img/structure/B13808357.png)
![[2-[(8R,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13808361.png)
